![molecular formula C16H20Cl2N4O2S B4836450 1-(2,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4836450.png)
1-(2,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Overview
Description
1-(2,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine, also known as DPP, is a chemical compound with potential therapeutic applications. It is a piperazine derivative that has been synthesized and studied for its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. 1-(2,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has also been shown to activate AMP-activated protein kinase (AMPK), which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce inflammation in animal models of arthritis and colitis. 1-(2,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-(2,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine in lab experiments is its potential therapeutic applications. 1-(2,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising compound for further research. However, one limitation of using 1-(2,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is its potential toxicity. Further studies are needed to determine the safety and efficacy of 1-(2,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine in humans.
Future Directions
There are many future directions for research on 1-(2,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as arthritis and colitis. Another area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the mechanism of action of 1-(2,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine and its potential toxicity in humans. In addition, the synthesis of analogs of 1-(2,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine may lead to the discovery of compounds with improved therapeutic properties.
Scientific Research Applications
1-(2,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been studied for its potential therapeutic applications in various fields of research. It has been investigated for its anti-inflammatory, anti-cancer, and anti-diabetic properties. 1-(2,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has also been tested for its ability to inhibit the growth of bacteria and fungi.
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-(1,3-dimethylpyrazol-4-yl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N4O2S/c1-12-16(11-20(2)19-12)25(23,24)22-7-5-21(6-8-22)10-13-3-4-14(17)9-15(13)18/h3-4,9,11H,5-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDFOUHCQMYTHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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